3-[(4-Ethylphenyl)sulfonyl]-5-(4-methylpiperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine
CAS No.: 887221-24-1
Cat. No.: VC4138278
Molecular Formula: C20H22N6O2S2
Molecular Weight: 442.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887221-24-1 |
|---|---|
| Molecular Formula | C20H22N6O2S2 |
| Molecular Weight | 442.56 |
| IUPAC Name | 10-(4-ethylphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene |
| Standard InChI | InChI=1S/C20H22N6O2S2/c1-3-14-4-6-15(7-5-14)30(27,28)20-19-21-18(25-11-9-24(2)10-12-25)17-16(8-13-29-17)26(19)23-22-20/h4-8,13H,3,9-12H2,1-2H3 |
| Standard InChI Key | FBTGIBBGXABGGM-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCN(CC5)C |
Introduction
3-[(4-Ethylphenyl)sulfonyl]-5-(4-methylpiperazin-1-yl)thieno[2,3-e]123triazolo[1,5-a]pyrimidine is a complex organic compound with a molecular formula of C20H22N6O2S2 and a molecular weight of approximately 442.6 g/mol . This compound features a unique structural framework, incorporating a thieno[2,3-e] triazolo[1,5-a]pyrimidine core, a sulfonamide group, and a 4-methylpiperazin-1-yl moiety. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Synthesis
The synthesis of 3-[(4-Ethylphenyl)sulfonyl]-5-(4-methylpiperazin-1-yl)thieno[2,3-e] triazolo[1,5-a]pyrimidine typically involves multi-step reactions. These may include the formation of the thieno[2,3-e] triazolo[1,5-a]pyrimidine core followed by the introduction of the sulfonamide and piperazinyl groups. The synthesis requires careful control of reaction conditions to maximize yield and purity.
Potential Applications
Given its structural complexity and the presence of functional groups known to interact with biological targets, 3-[(4-Ethylphenyl)sulfonyl]-5-(4-methylpiperazin-1-yl)thieno[2,3-e] triazolo[1,5-a]pyrimidine may have potential applications in drug development. This could include targeting enzymes or receptors involved in disease pathways, similar to other sulfonamide-containing compounds that have shown promise as antimalarial or antifungal agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume